molecular formula C12H10ClNO2 B8743605 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one

6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one

Cat. No. B8743605
M. Wt: 235.66 g/mol
InChI Key: NXIDVUBPJCOYNW-UHFFFAOYSA-N
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Patent
US09309199B2

Procedure details

To a solution of crude 6-(4-chlorophenyl)-3-methoxy-1-methylpyridin-2(1H)-one in 5 mL acetonitrile was added iodotrimethylsilane (154 μL, 1.132 mmol) and the mixture was heated to 150° C. for 10 minutes. The reaction mixture was quenched with excess methanol, evaporated and purified using reversed-phase HPLC to afford 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2(1H)-one (17.3 mg, 19.44% yield).1H NMR (499 MHz, DMSO-d6): δ 7.68 (d, 1 H), 7.49 (dd, 1 H), 3.74 (s, 1 H), 2.54 (s, 1 H).
Name
6-(4-chlorophenyl)-3-methoxy-1-methylpyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16]C)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.I[Si](C)(C)C>C(#N)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:13]([CH3:14])[C:12](=[O:15])[C:11]([OH:16])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
6-(4-chlorophenyl)-3-methoxy-1-methylpyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C(N1C)=O)OC
Name
Quantity
154 μL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with excess methanol
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C(N1C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 mg
YIELD: PERCENTYIELD 19.44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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